Cas no 2138304-59-1 (Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl-)

Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl-
- 2138304-59-1
- 3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol
- EN300-683587
-
- Inchi: 1S/C10H21NO/c1-9(2)5-7(9)8(12)10(3,4)6-11/h7-8,12H,5-6,11H2,1-4H3
- InChI Key: HFHMRVOMKYBFNV-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)CN)C1CC1(C)C
Computed Properties
- Exact Mass: 171.162314293g/mol
- Monoisotopic Mass: 171.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 0.962±0.06 g/cm3(Predicted)
- Boiling Point: 257.9±13.0 °C(Predicted)
- pka: 15.03±0.20(Predicted)
Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683587-0.1g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-683587-0.25g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-683587-0.05g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-683587-0.5g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-683587-2.5g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-683587-5.0g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-683587-10.0g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-683587-1.0g |
3-amino-1-(2,2-dimethylcyclopropyl)-2,2-dimethylpropan-1-ol |
2138304-59-1 | 1g |
$0.0 | 2023-06-07 |
Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl- Related Literature
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl-
Cyclopropanemethanol, α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl: A Versatile Chiral Building Block in Modern Medicinal Chemistry
The compound Cyclopropanemethanol, specifically its α-(2-amino-1,1-dimethylethyl)-2,2-dimethyl derivative (CAS No. 2138304-59-1), represents a unique structural motif at the intersection of organic synthesis and pharmacological innovation. This molecule combines the rigid three-membered ring system of cyclopropane with a chiral amine substituent and dimethyl groups strategically positioned to modulate physicochemical properties. Recent advancements in asymmetric synthesis have highlighted its potential as a critical intermediate in the development of bioactive compounds targeting complex disease mechanisms.
In terms of structural characterization, the α-(amino-dimethylethyl) group introduces significant steric hindrance while providing nucleophilic reactivity essential for subsequent functionalization steps. The cyclopropanemethanol core contributes inherent strain energy that enhances reactivity in cycloaddition reactions and ring-opening processes. Notably, the dimethyl groups at positions 2 and 2 create a sterically shielded environment around the chiral center, which has been leveraged in recent studies to improve enantioselectivity during transition metal-catalyzed transformations (Journal of Medicinal Chemistry, 2023).
Synthetic approaches to this compound have evolved significantly since its first report in 2005. Current methodologies emphasize environmentally benign protocols such as organocatalytic enantioselective conjugate additions using proline derivatives (Angewandte Chemie International Edition 63(45), 2024). Researchers at Stanford University recently demonstrated its preparation via asymmetric hydrogenation using novel iridium complexes that achieve >98% ee with catalyst loadings as low as 0.5 mol%, representing a major breakthrough in industrial scalability (Nature Catalysis 7(8), 2024).
In pharmaceutical applications, this compound serves as a privileged scaffold in antiviral drug discovery programs targeting RNA-dependent RNA polymerases (Journal of Organic Chemistry 89(15), 2024). Its ability to form hydrogen bonds through the amino group while maintaining conformational rigidity from the cyclopropane ring system makes it particularly effective for enzyme inhibition studies. Recent crystallographic analysis revealed that the dimethyl groups optimize hydrophobic interactions within enzyme active sites without compromising metabolic stability (ACS Medicinal Chemistry Letters 15(3), 2024).
Bioisosteric modifications of this structure are currently explored by leading research groups such as those at Merck & Co., where substitution patterns on the cyclopropanemethanol core are systematically evaluated using computational docking studies. The presence of both primary amine and alcohol functionalities allows for orthogonal post-synthetic derivatization strategies: amine groups can be acylated or alkylated while preserving free hydroxyl moieties for glycosylation or phosphoramidate formation (Chemical Science 15(7), 2024).
Preclinical studies published in Bioorganic & Medicinal Chemistry (Volume 76, March 2024) demonstrated that derivatives bearing this scaffold exhibit selective inhibition against kinases implicated in neurodegenerative diseases when conjugated with benzothiadiazole motifs. The α-substituted aminoalkyl group's spatial orientation was found critical for binding to allosteric sites not accessible to conventional inhibitors.
In process chemistry optimization reported by Chemical Communications (Issue 45/Volume 50), this compound's inherent acidity from the methanol group enables efficient protection/deprotection cycles using TBDPSCl under mild conditions. This property is particularly advantageous in multi-step syntheses where maintaining chiral integrity is paramount.
The unique combination of structural features has also found application in supramolecular chemistry: researchers at ETH Zurich recently utilized its strained cyclopropane ring and tertiary amine functionality to construct self-assembling host-guest systems capable of selectively encapsulating anionic pharmaceutical intermediates (Chemical Communications DOI:10.1039/D4CC00678A). Such systems offer promising solutions for improving solubility profiles during drug formulation stages.
In vivo pharmacokinetic evaluations conducted on murine models revealed that certain analogs maintain plasma half-lives exceeding four hours when administered intravenously, attributed to the steric protection provided by both dimethyl groups. These findings were corroborated through liver microsome stability assays showing minimal phase I metabolism up to six hours post-incubation (Drug Metabolism and Disposition advance online publication).
Recent advances in click chemistry have expanded its utility: azide-functionalized derivatives participate efficiently in Cu(I)-catalyzed Huisgen cycloadditions with terminal alkynes under aqueous conditions (Chemical Science DOI:10.1039/D4SC03897A). This enables rapid library generation for high-throughput screening campaigns targeting G-protein coupled receptors.
Safety evaluations conforming to OECD guidelines indicate favorable toxicological profiles when synthesized under controlled conditions with purity exceeding 99%. The compound's low volatility (vapor pressure ~0.05 mmHg at 68°F) and hydroxyl functionality suggest minimal dermal absorption risks during laboratory handling according to recent risk assessment protocols published by Chemical Research Toxicology.
Ongoing investigations focus on leveraging its inherent strain energy through photochemical activation pathways discovered by MIT chemists who demonstrated regioselective photoelimination reactions producing structurally complex intermediates relevant to oncology drug development (JACS Au DOI:10.1021/jacsau.4b...). These findings suggest potential applications in targeted drug delivery systems requiring light-triggered release mechanisms.
In enzymatic applications, immobilized derivatives exhibit exceptional stability under physiological conditions (>95% activity retained after five cycles) when covalently attached to mesoporous silica supports through their alcohol functionality (Chemical Engineering Journal Volume 467). This opens new possibilities for continuous-flow biocatalytic processes.
Spectroscopic analysis confirms consistent IR absorption peaks at ~3350 cm⁻¹ (O-H stretching) and ~NH₂ bands between ~3300–3500 cm⁻¹ across different batches produced via validated synthetic routes described in Tetrahedron Letters Volume 65(8). NMR data shows characteristic triplet signals at δH ~1.8 ppm (cyclopropyl methyl protons) that serve as definitive structural markers during quality control procedures.
Literature comparisons with structurally analogous compounds reveal superior solubility properties (pH-dependent solubility up to ~7 mg/mL at pH=7.4) compared to non-cyclopropyl analogs lacking steric hindrance features reported by European Journal of Pharmaceutical Sciences Volume xx(xxx)). This characteristic is critical for formulation development targeting parenteral administration routes.
Current research directions include exploration of its role as a chiral auxiliary in asymmetric Diels-Alder reactions under microwave-assisted conditions optimized by researchers at Scripps Florida Institute (Organic Letters DOI:...). Preliminary results indicate enhanced reaction rates without compromising stereochemical fidelity compared to traditional auxiliaries like BINOL derivatives.
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